3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS: 1935557-50-8; synonyms: Fmoc-cyclovaline, C20H19NO4, MW 337.37–337.38) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid featuring a cyclobutane ring. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound is characterized by its rigid cyclobutane scaffold, which imposes conformational constraints on peptide chains, influencing secondary structure formation and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPKLDMKLANJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932610-83-7, 1935557-50-8, 1993278-82-2 | |
| Record name | (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative. Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway.
Biochemical Pathways
Amino acids and their derivatives, including 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage. They are recognized to be beneficial as ergogenic dietary substances.
Biochemical Analysis
Biochemical Properties
It is known that this compound is an alanine derivative, which suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in amino acid metabolism
Metabolic Pathways
Given its structure as an alanine derivative, it could potentially interact with enzymes or cofactors involved in amino acid metabolism
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS Number: 1993278-82-2) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 313.35 g/mol. The structure features a cyclobutane ring, which is known for its strain and reactivity, along with a fluorenylmethoxycarbonyl group that serves as a protective moiety for amino acids in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 1993278-82-2 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the coupling of protected amino acids with cyclobutane derivatives. The fluorenylmethoxycarbonyl (Fmoc) group is often used to protect the amino functionality during synthesis, which can later be removed under mild conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. The structural similarity to other known anticancer agents allows for hypothesized mechanisms involving apoptosis induction in cancer cells.
Antimicrobial Properties : Some derivatives have shown antimicrobial activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Case Studies
- Anticancer Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. The IC50 values were found to be in the micromolar range, indicating significant potency.
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
- Neuroprotection : In a model of oxidative stress-induced neuronal cell death, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability by approximately 40% compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Fmoc-Protected Amino Acids
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic Acid
- Molecular Formula: C18H17NO4
- Molecular Weight : 311.34
- Structural Difference : Cyclopropane ring (3-membered) vs. cyclobutane (4-membered).
- Impact :
(1R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid
- Molecular Formula: C20H19NO4 (same as the target compound)
- Key Difference : Stereochemistry (1R,3R configuration vs. unspecified stereochemistry in the target compound).
- Impact :
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentane-1-carboxylic Acid
Aromatic and Substituted Derivatives
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic Acid
- Molecular Formula: C19H17F2NO4
- Molecular Weight : 361.35
- Structural Difference : Aromatic benzene ring replaces cyclobutane.
- Impact :
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic Acid
- Molecular Formula: C23H25NO4
- Molecular Weight : 379.4
- Structural Difference: Methyl-substituted cyclobutyl group with a propanoic acid chain.
- Extended chain increases hydrophobicity and may alter peptide folding .
Functionalized Derivatives
3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propanoic Acid
- Molecular Formula: C23H25NO4
- Molecular Weight : 379.45
- Structural Difference: Cyclopentyl group attached via a propanoic acid linker.
- Impact :
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid
- Molecular Formula: C19H17NO5
- Molecular Weight : 339.34
- Structural Difference : Azetidine (4-membered nitrogen-containing ring) with a hydroxyl group.
- Impact :
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks due to acute toxicity (oral/dermal/inhalation Category 4 per GHS) .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Ensure compatibility with materials like glass or PTFE to avoid reactions .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound for peptide coupling applications?
- Methodological Answer :
- Fmoc Protection Strategy : Use this compound as a building block in solid-phase peptide synthesis (SPPS). Activate the carboxylic acid group with HATU or DIC/HOBt for efficient coupling to amine residues .
- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate high-purity product (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- LC-MS : Confirm molecular weight (e.g., observed m/z 339.3420 vs. theoretical for C19H17NO5) and detect impurities .
- NMR : Use ¹H/¹³C NMR to verify cyclobutane ring conformation and Fmoc-group integrity. Look for characteristic Fmoc aromatic signals at δ 7.3–7.8 ppm .
Advanced Research Questions
Q. How does the cyclobutane backbone influence the compound’s conformational stability in peptide therapeutics?
- Methodological Answer :
- Conformational Analysis : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to compare rigidity with linear or cyclohexane-based analogs.
- Biological Testing : Assess protease resistance using trypsin/chymotrypsin assays. Cyclobutane’s constrained geometry often reduces enzymatic cleavage rates, enhancing metabolic stability .
Q. What strategies resolve contradictions in reported toxicity data for Fmoc-protected cyclobutane derivatives?
- Methodological Answer :
- Data Reconciliation : Cross-reference SDS classifications (e.g., acute toxicity Category 4 vs. incomplete ecotoxicity data ). Conduct in vitro assays (e.g., MTT for cytotoxicity) under physiological conditions.
- Precautionary Principle : Assume worst-case toxicity until validated by OECD-compliant studies. Use zebrafish embryo assays (FET) for preliminary ecotoxicity profiling .
Q. How can this compound be applied in designing fluorescent probes or targeted drug conjugates?
- Methodological Answer :
- Fluorescent Tagging : Couple the carboxylic acid group to rhodamine or BODIPY fluorophores via EDC/NHS chemistry. Monitor cellular uptake via confocal microscopy .
- Targeted Delivery : Functionalize the Fmoc group with biotin or folate ligands for receptor-mediated uptake in cancer cells. Validate specificity using competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
